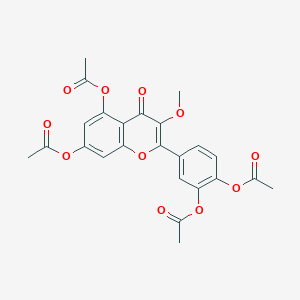

3-O-Methylquercetin tetraacetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[2-acetyloxy-4-(5,7-diacetyloxy-3-methoxy-4-oxochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJPBMYKKVBCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activities of 3-O-Methylquercetin Tetraacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 3-O-Methylquercetin tetraacetate, also known as 3-O-methylquercetin 5,7,3′,4′-O-tetraacetate (QMTA). While research on this specific compound is focused, this document consolidates the existing data on its potent anti-inflammatory and bronchodilatory effects. In light of the limited public data on the direct anticancer activities of QMTA, this guide also presents a detailed analysis of closely related and structurally similar acetylated quercetin derivatives, namely 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) and quercetin pentaacetate (Q5), which have demonstrated significant pro-apoptotic and anti-proliferative properties. This guide aims to be a valuable resource for researchers and professionals in drug discovery and development by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.

Biological Activities of this compound (QMTA)

QMTA has been identified as a potent modulator of inflammatory pathways, primarily through its action as a phosphodiesterase (PDE) inhibitor. This activity underlies its potential therapeutic applications in inflammatory airway diseases such as asthma.

Anti-inflammatory and Bronchodilatory Effects

QMTA is a potent inhibitor of phosphodiesterase (PDE) 3 and 4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a range of anti-inflammatory and bronchodilatory responses.

| Biological Activity | Assay | Target | Value | Reference |

| PDE Inhibition | Enzyme Inhibition Assay | PDE3 | IC50: < PDE4 | [1] |

| PDE4 | IC50: > PDE3 | [1] | ||

| PDE3 | Ki: 0.9 ± 0.3 µM | [1] | ||

| PDE4 | Ki: 3.9 + 0.5 µM | [1] | ||

| Cytokine Inhibition | ELISA | Interleukin-2 (IL-2) | Significant inhibition at 1 µmol/kg | [1] |

| Interleukin-4 (IL-4) | Significant inhibition at 3 µmol/kg | [1] | ||

| Interleukin-5 (IL-5) | No significant inhibition at 3 µmol/kg | [1] | ||

| Interferon-γ (IFN-γ) | Significant inhibition at 3 µmol/kg | [1] | ||

| Tumor Necrosis Factor-α (TNF-α) | Significant inhibition at 1 µmol/kg | [1] |

Experimental Protocols

A two-step radioassay is commonly used to measure PDE activity. The assay quantifies the conversion of radiolabeled cyclic nucleotides (cAMP or cGMP) to their corresponding mononucleotides by PDE enzymes.

-

Enzyme Preparation: PDE isozymes are partially purified from appropriate tissue sources (e.g., guinea pig lungs for PDE1, 2, 4, and 5; heart for PDE3)[2].

-

Reaction Mixture: The reaction mixture contains the purified PDE enzyme, a substrate (e.g., [3H]-cAMP for cAMP-specific PDEs), and the test compound (QMTA) at various concentrations[2].

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination: The reaction is terminated by adding a stopping reagent, often followed by the addition of a snake venom containing 5'-nucleotidase to convert the resulting mononucleotide to an uncharged nucleoside.

-

Separation: The charged, unreacted substrate is separated from the uncharged nucleoside product using an ion-exchange resin.

-

Quantification: The radioactivity of the product is measured using a scintillation counter to determine the PDE activity. The inhibitory effect of the test compound is calculated relative to a control without the inhibitor.

The bronchodilatory effects of a compound can be assessed both in vitro using isolated tracheal preparations and in vivo using animal models of airway hyperresponsiveness.

-

In Vitro Assay (Isolated Trachealis):

-

Tracheal tissues are isolated from sensitized animals (e.g., ovalbumin-sensitized guinea pigs)[1].

-

The tissues are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Changes in tracheal muscle tension are recorded isometrically.

-

The test compound (QMTA) is added to assess its ability to relax the pre-contracted tracheal muscle[1].

-

-

In Vivo Assay (Airway Hyperresponsiveness):

-

Animals are sensitized to an allergen (e.g., ovalbumin) to induce an asthmatic phenotype[1].

-

Airway hyperresponsiveness is measured using techniques like barometric plethysmography, which assesses changes in breathing patterns in response to a bronchoconstrictor (e.g., methacholine)[1].

-

The test compound (QMTA) is administered prior to the bronchoconstrictor challenge to evaluate its protective effect against airway constriction[1].

-

The inhibitory effect of a compound on cytokine release from immune cells is typically measured using an enzyme-linked immunosorbent assay (ELISA).

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines are cultured in appropriate media[3].

-

Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound (QMTA) at various concentrations[3].

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 24-48 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of specific cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ, TNF-α) in the supernatant is quantified using commercially available ELISA kits[1][3].

Signaling Pathway

The primary mechanism of action for the anti-inflammatory and bronchodilatory effects of QMTA is through the inhibition of PDE3 and PDE4, leading to an increase in intracellular cAMP levels.

Anticancer Activities of Related Acetylated Quercetin Derivatives

While specific data on the anticancer properties of QMTA are limited, extensive research has been conducted on other acetylated quercetin derivatives, demonstrating their potential as anticancer agents. The acetylation of quercetin has been shown to enhance its anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Anti-proliferative and Pro-apoptotic Effects

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MCF-7 (Breast Cancer) | Cell Proliferation | More potent than quercetin | [4] |

| MDA-MB-231 (Breast Cancer) | Cell Proliferation | More potent than quercetin | [4] | |

| HL-60 (Leukemia) | Cell Proliferation | More potent than quercetin | [4] | |

| HepG2 (Liver Cancer) | Cell Proliferation | More potent than quercetin | [4] | |

| Quercetin Pentaacetate (Q5) | HL-60 (Leukemia) | Cell Viability | 33.6 µM | |

| HepG2 (Liver Cancer) | Cell Viability | > 80 µM | ||

| C6 (Glioma) | Cell Viability | Significant reduction |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., 4Ac-Q or Q5) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: The cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane, i.e., necrotic or late apoptotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Cancer

The anticancer effects of acetylated quercetin derivatives like 4Ac-Q are mediated through the induction of apoptosis via distinct signaling pathways in different cancer cell types.

Conclusion

This compound (QMTA) demonstrates significant potential as a therapeutic agent for inflammatory airway diseases due to its potent PDE inhibitory activity, leading to bronchodilation and suppression of pro-inflammatory cytokines. While direct evidence for its anticancer activity is currently limited, the promising anti-proliferative and pro-apoptotic effects of structurally similar acetylated quercetin derivatives, such as 4Ac-Q and Q5, suggest that further investigation into the anticancer potential of QMTA is warranted. The detailed methodologies and signaling pathway diagrams provided in this guide offer a solid foundation for future research and development in this area. Researchers are encouraged to explore the multifaceted biological activities of QMTA and its analogues to unlock their full therapeutic potential.

References

- 1. 3′,4′,5,7-Tetra-O-methylquercetin - American Chemical Society [acs.org]

- 2. Inhibitory effects of flavonoids on phosphodiesterase isozymes from guinea pig and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

3-O-Methylquercetin Tetraacetate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylquercetin tetraacetate, a synthetic derivative of the naturally occurring flavonoid 3-O-Methylquercetin, has emerged as a compound of interest primarily for its potent antiplatelet and phosphodiesterase (PDE) inhibitory activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from studies on both the tetraacetate form and its parent compound. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development. While data specifically on the tetraacetate derivative is nascent, this guide consolidates available information and provides a foundational understanding for scientific exploration.

Core Mechanisms of Action

This compound's biological activities are primarily attributed to two distinct, yet potentially synergistic, mechanisms: inhibition of platelet aggregation and modulation of intracellular signaling through phosphodiesterase inhibition. The acetylation of the parent compound, 3-O-Methylquercetin, is thought to enhance its lipophilicity, potentially improving cellular uptake and bioavailability.

Antiplatelet Activity

This compound is characterized as a potent antiplatelet agent.[1] It has been shown to inhibit platelet aggregation induced by several key agonists:

-

Arachidonic Acid: Inhibition of this pathway suggests interference with the cyclooxygenase (COX) and thromboxane synthase enzymes, which are critical for the synthesis of thromboxane A2 (TXA2), a potent platelet activator.

-

Collagen: By inhibiting collagen-induced aggregation, the compound may interfere with the interaction of collagen with its platelet receptors (e.g., GPVI) and the subsequent downstream signaling events.

-

Platelet-Activating Factor (PAF): Inhibition of PAF-induced aggregation points to an interruption of the PAF receptor-mediated signaling cascade.[1]

The parent compound, 3-O-Methylquercetin, and its acetylated derivatives have been shown to exert their antiplatelet effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and decreasing free calcium concentration within platelets, which are crucial for platelet activation.

Phosphodiesterase (PDE) Inhibition

This compound is a competitive inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular levels of cyclic nucleotides (cAMP and cGMP), which in turn modulates various downstream signaling pathways. The compound displays a higher affinity for PDE3 over PDE4.

The parent compound, 3-O-Methylquercetin, is also a known inhibitor of cAMP and cGMP phosphodiesterases, with IC50 values of 13.8 μM and 14.3 μM, respectively.[2]

Inferred Mechanisms from 3-O-Methylquercetin

While specific studies on the broader biological effects of the tetraacetate form are limited, the activities of its parent compound, 3-O-Methylquercetin, suggest other potential mechanisms that may be retained or modified by acetylation. These include:

-

Anti-inflammatory Effects: Quercetin and its derivatives are known to suppress inflammatory responses by inhibiting the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and interleukins.

-

Anticancer Properties: 3-O-Methylquercetin has demonstrated cytotoxic effects in cancer cells by inducing apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[3]

-

Neuroprotective Effects: The antioxidant properties of quercetin and its methylated metabolites contribute to their neuroprotective effects by scavenging free radicals and protecting neurons from oxidative stress-induced damage. They may also modulate signaling pathways involved in neuronal survival, such as the Nrf2-ARE pathway.[4][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, 3-O-Methylquercetin.

Table 1: Phosphodiesterase Inhibition by this compound

| Target | Metric | Value (μM) | Notes |

| PDE3 | IC50 | < PDE4 IC50 | Competitive inhibition |

| PDE3 | Ki | 0.9 ± 0.3 | Higher affinity for PDE3 |

| PDE4 | Ki | 3.9 ± 0.5 | Competitive inhibition |

Table 2: Biological Activities of 3-O-Methylquercetin (Parent Compound)

| Activity | Metric | Value (μM) | Cell Line/System |

| cAMP PDE Inhibition | IC50 | 13.8 | Guinea pig trachealis |

| cGMP PDE Inhibition | IC50 | 14.3 | Guinea pig trachealis |

| β-secretase Inhibition | IC50 | 6.5 | N/A |

| Antiproliferative | IC50 | 26.6 | A549 (lung cancer) |

| Antiproliferative | IC50 | 15.9 | HCC-44 (lung cancer) |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of 3-O-Methylquercetin and its tetraacetate derivative.

Caption: PDE Inhibition Pathway of this compound.

Caption: Antiplatelet Mechanism of Action.

Caption: Inferred Anti-inflammatory NF-κB Pathway Inhibition.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to characterize the activity of this compound.

Caption: Platelet Aggregation Assay Workflow.

Caption: Phosphodiesterase Inhibition Assay Workflow.

Experimental Protocols

Platelet Aggregation Assay

This protocol is a generalized method based on standard laboratory procedures.

-

Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Collect blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Pre-warm the PRP samples to 37°C for 5 minutes.

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration not exceeding 0.5%) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding an agonist (e.g., arachidonic acid, collagen, or PAF) at a predetermined concentration.

-

Measure the change in light transmittance for 5-10 minutes using a light transmission aggregometer.

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated, with 0% being the baseline light transmission of PRP and 100% being the light transmission of PPP.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Phosphodiesterase (PDE) Inhibition Assay

This is a generalized protocol for a biochemical assay to determine PDE inhibitory activity.

-

Reagents and Materials:

-

Recombinant human PDE3 and PDE4 enzymes.

-

cAMP or cGMP as a substrate.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

This compound at various concentrations.

-

A detection kit to measure the amount of remaining cAMP/cGMP or the product (AMP/GMP), such as a luminescence-based assay kit.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, the PDE enzyme, and the test compound (this compound) or a known inhibitor (positive control) or vehicle (negative control).

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction according to the detection kit's instructions.

-

Add the detection reagents to quantify the amount of product formed or substrate remaining.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

For competitive inhibitors, the Michaelis-Menten constant (Km) and the inhibitor constant (Ki) can be determined by performing the assay with varying substrate concentrations.

-

Conclusion and Future Directions

This compound is a promising compound with well-defined antiplatelet and PDE inhibitory activities. The acetylation of the parent flavonoid likely enhances its pharmacological properties. However, to fully elucidate its therapeutic potential, further research is warranted. Key areas for future investigation include:

-

Detailed mechanistic studies on its antiplatelet effects to identify the specific molecular targets within the aggregation cascade.

-

In vivo studies to confirm its anti-inflammatory, anticancer, and neuroprotective activities, which are inferred from its parent compound.

-

Pharmacokinetic and bioavailability studies to understand how acetylation affects its absorption, distribution, metabolism, and excretion.

-

Structure-activity relationship (SAR) studies to explore how modifications to the acetate and methyl groups impact its biological activity.

This guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Cytotoxic action of methylquercetins in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effect of 3-O-methyl quercetin and kaempferol from Semecarpus anacardium against H2O2 induced cytotoxicity in lung and liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Profile of 3-O-Methylquercetin: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions. Flavonoids, a class of polyphenolic compounds, are renowned for their potent antioxidant properties. 3-O-Methylquercetin, a methylated derivative of quercetin, has demonstrated significant radical scavenging and cytoprotective effects in various in vitro models. This guide summarizes the available quantitative antioxidant data for 3-O-Methylquercetin, details the experimental methodologies used for its evaluation, and provides visual representations of experimental workflows and mechanistic pathways.

Quantitative Antioxidant Capacity of 3-O-Methylquercetin

The antioxidant potential of 3-O-Methylquercetin has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. The lower the IC50 value, the higher the antioxidant activity.

| Assay Type | Radical/Oxidant | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 14.17[1] | - | - |

| Superoxide Anion Scavenging | Superoxide anions | 17.39[1] | - | - |

| Lipid Peroxidation Inhibition | - | 19[1] | - | - |

| Neuroprotection Assay | Hydrogen peroxide | 3.5[1] | - | - |

| Nitric Oxide Inhibition | Lipopolysaccharide-induced | 3.8[1] | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols for common in vitro antioxidant assays have been compiled from various research articles.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

-

Reagent Preparation: A solution of 0.1 mM DPPH is freshly prepared in methanol.[2]

-

Procedure:

-

A 20 µL solution of the test compound (3-O-Methylquercetin) at various concentrations is added to 180 µL of the DPPH solution in a 96-well plate.[2]

-

The plate is incubated at 37°C for 30 minutes in the dark.[2]

-

The absorbance is measured at 515 nm using a spectrophotometer.[2]

-

A blank sample, containing methanol instead of the test compound, is also measured.

-

-

Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is then determined from a dose-response curve.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

-

Reagent Preparation: The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., methanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][4]

-

Procedure:

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[4][5]

-

Procedure:

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known antioxidant, typically FeSO₄.

Visualizing Methodologies and Mechanisms

Experimental Workflow for In Vitro Antioxidant Screening

The following diagram outlines a typical workflow for assessing the in vitro antioxidant capacity of a compound like 3-O-Methylquercetin.

Caption: General workflow for in vitro antioxidant capacity assessment.

Simplified Mechanism of Radical Scavenging by a Flavonoid

This diagram illustrates the fundamental mechanism by which a flavonoid antioxidant neutralizes a free radical.

Caption: Flavonoid neutralizing a free radical via hydrogen donation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ojs.openagrar.de [ojs.openagrar.de]

In-depth Technical Guide on the Anti-inflammatory Effects of 3-O-Methylquercetin

Disclaimer: This technical guide focuses on the anti-inflammatory properties of 3-O-Methylquercetin (3-MQ) , also known as quercetin 3-O-methyl ether. As of the latest literature review, specific research detailing the anti-inflammatory effects of 3-O-Methylquercetin tetraacetate is not available. The information presented herein is based on the extensive research conducted on the parent compound, 3-O-Methylquercetin. The tetraacetate derivative is primarily documented as an antiplatelet agent. This guide will provide a comprehensive overview of the known anti-inflammatory mechanisms of 3-MQ, supported by quantitative data and detailed experimental protocols, which can serve as a foundational resource for researchers and drug development professionals.

Core Anti-inflammatory Activity of 3-O-Methylquercetin

3-O-Methylquercetin, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties in various in vitro models. Its primary mechanism of action involves the suppression of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, through the modulation of critical signaling pathways.

Inhibition of Nitric Oxide Production and iNOS Expression

A key indicator of the anti-inflammatory potential of 3-MQ is its ability to inhibit the production of nitric oxide (NO), a potent pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation.

Quantitative Data on the Inhibitory Effects of 3-O-Methylquercetin

The following table summarizes the quantitative data on the inhibitory concentration (IC50) of 3-O-Methylquercetin on various inflammatory markers in LPS-stimulated RAW 264.7 macrophage cells.

| Parameter | IC50 Value (µM) | Cell Line | Stimulant | Reference |

| Nitric Oxide (NO) Production | 4.23 | RAW 264.7 | LPS (100 ng/mL) | [1] |

| iNOS Protein Expression | 4.36 | RAW 264.7 | LPS (100 ng/mL) | |

| iNOS mRNA Expression | 6.53 | RAW 264.7 | LPS (100 ng/mL) |

Modulation of Pro-inflammatory Cytokines

Beyond its effects on the NO pathway, 3-O-Methylquercetin also exhibits potent inhibitory effects on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in LPS-stimulated macrophages and microglial cells.[2] This further underscores its broad-spectrum anti-inflammatory activity. Studies have also shown that other methylated derivatives of quercetin can effectively decrease the production of interleukin-6 (IL-6).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory effects of 3-O-Methylquercetin.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of 3-O-Methylquercetin (e.g., 1-10 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a further incubation period (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production

-

Assay: The Griess assay is the standard method for quantifying nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.

-

The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

-

Western Blot Analysis for iNOS Protein Expression

-

Purpose: To quantify the levels of iNOS protein in cell lysates.

-

Procedure:

-

Lyse the treated cells with a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for iNOS mRNA Expression

-

Purpose: To measure the relative abundance of iNOS mRNA transcripts.

-

Procedure:

-

Isolate total RNA from the treated cells using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

Perform polymerase chain reaction (PCR) using specific primers for iNOS and a housekeeping gene (e.g., GAPDH).

-

Analyze the PCR products by agarose gel electrophoresis.

-

For quantitative real-time PCR (qPCR), use a fluorescent dye (e.g., SYBR Green) to monitor the amplification in real-time. The relative expression of iNOS mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

-

Purpose: To quantify the concentration of TNF-α in the cell culture supernatant.

-

Procedure:

-

Use a commercial ELISA kit specific for murine TNF-α.

-

Coat a 96-well plate with a capture antibody against TNF-α.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate solution that reacts with the enzyme to produce a color change.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the TNF-α concentration from the standard curve.

-

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of 3-O-Methylquercetin are mediated through the modulation of specific intracellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

Figure 1: Proposed signaling pathway for the anti-inflammatory action of 3-O-Methylquercetin.

Figure 2: General experimental workflow for assessing the anti-inflammatory effects of 3-O-Methylquercetin.

Discussion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of 3-O-Methylquercetin, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in iNOS and pro-inflammatory cytokine expression.

Regarding the tetraacetate derivative, while no direct anti-inflammatory data exists, acetylation of flavonoids is a common strategy to enhance their bioavailability and stability. Acetylation can increase the lipophilicity of the molecule, potentially facilitating its passage across cell membranes. However, the addition of acetyl groups can also sterically hinder the interaction of the flavonoid with its molecular targets. Therefore, it is plausible that this compound may exhibit altered potency and pharmacokinetic properties compared to its parent compound. Further research is warranted to elucidate the specific anti-inflammatory profile of this compound. Future studies should focus on direct in vitro and in vivo comparisons of 3-MQ and its tetraacetate derivative to determine the impact of acetylation on its anti-inflammatory efficacy and to explore its therapeutic potential for inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Potential Therapeutic Targets of 3-O-Methylquercetin Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylquercetin tetraacetate (QMTA) is a flavonoid derivative that has demonstrated significant potential as a therapeutic agent, primarily through its potent inhibitory effects on phosphodiesterases (PDEs), specifically PDE3 and PDE4. This dual inhibition leads to a cascade of intracellular events that culminate in bronchodilatory and anti-inflammatory effects, suggesting its utility in respiratory diseases such as asthma. Furthermore, QMTA has exhibited antiplatelet activity, indicating a potential role in cardiovascular therapies. This technical guide provides a comprehensive overview of the known therapeutic targets of QMTA, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Therapeutic Target: Phosphodiesterase Inhibition

The primary mechanism of action for this compound is the inhibition of phosphodiesterase enzymes. PDEs are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that mediate a wide array of physiological processes. QMTA has been identified as a potent dual inhibitor of PDE3 and PDE4.[1][2]

Quantitative Inhibition Data

The inhibitory activity of QMTA against PDE3 and PDE4 has been quantified, demonstrating a higher affinity for PDE3.[1]

| Target Enzyme | Inhibition Constant (Ki) |

| Phosphodiesterase 3 (PDE3) | 0.9 ± 0.3 µM |

| Phosphodiesterase 4 (PDE4) | 3.9 ± 0.5 µM |

| Table 1: Inhibitory constants (Ki) of this compound for PDE3 and PDE4. Data from competitive inhibition analysis.[1] |

Therapeutic Potential in Asthma

The dual inhibition of PDE3 and PDE4 by QMTA underlies its significant potential in the treatment of asthma. This is achieved through two main mechanisms: bronchodilation (mediated by PDE3 inhibition in airway smooth muscle) and anti-inflammation (mediated primarily by PDE4 inhibition in inflammatory cells).

Bronchodilatory Effects

Inhibition of PDE3 in airway smooth muscle cells leads to an accumulation of cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote muscle relaxation and bronchodilation.

Anti-inflammatory Effects

The anti-inflammatory properties of QMTA are attributed to its inhibition of PDE4 in various immune cells. Increased cAMP levels in these cells suppress the release of pro-inflammatory cytokines and inhibit the activity of inflammatory cells. In a murine model of ovalbumin-induced allergic asthma, administration of QMTA led to a significant reduction in inflammatory cell infiltration into the bronchoalveolar lavage fluid (BALF) and a decrease in the levels of several key inflammatory cytokines.[1]

| Inflammatory Cell Type | Dose of QMTA (µmol/kg, i.p.) | % Reduction in BALF |

| Total Inflammatory Cells | 3 | Significant |

| 10 | Significant | |

| Macrophages | 3 | Significant |

| 10 | Significant | |

| Neutrophils | 3 | Significant |

| 10 | Significant | |

| Lymphocytes | 3 | Significant |

| 10 | Significant | |

| Eosinophils | 1 | Significant |

| 3 | Significant | |

| 10 | Significant | |

| Table 2: Effect of this compound on inflammatory cell counts in the bronchoalveolar lavage fluid of asthmatic mice.[1] |

| Cytokine | Dose of QMTA (µmol/kg, i.p.) | Outcome |

| Interleukin-2 (IL-2) | 1 | Significant suppression |

| 3 | Significant suppression | |

| 10 | Significant suppression | |

| Interleukin-4 (IL-4) | 3 | Significant suppression |

| 10 | Significant suppression | |

| Interleukin-5 (IL-5) | 10 | Significant suppression |

| Interferon-gamma (IFN-γ) | 3 | Significant suppression |

| 10 | Significant suppression | |

| Tumor Necrosis Factor-alpha (TNF-α) | 1 | Significant suppression |

| 3 | Significant suppression | |

| 10 | Significant suppression | |

| Table 3: Effect of this compound on cytokine levels in the bronchoalveolar lavage fluid of asthmatic mice.[1] |

Antiplatelet Activity

This compound has been shown to be a potent antiplatelet agent, inhibiting platelet aggregation induced by arachidonic acid, collagen, and platelet-activating factor (PAF).[3] The proposed mechanism involves the inhibition of PDEs, leading to increased intra-platelet cAMP levels. This elevation in cAMP is known to inhibit calcium mobilization, a critical step in platelet activation and aggregation.

Signaling Pathways

The therapeutic effects of this compound can be attributed to its modulation of specific intracellular signaling pathways following the inhibition of PDE3 and PDE4.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines the measurement of PDE3 and PDE4 inhibition by this compound.

Materials:

-

Partially purified PDE3 and PDE4 enzymes

-

This compound (test compound)

-

[³H]-cAMP (substrate)

-

Snake venom (for conversion of AMP to adenosine)

-

Anion-exchange resin

-

Scintillation cocktail

-

Scintillation counter

-

Buffer solution (e.g., Tris-HCl)

Procedure:

-

Prepare reaction mixtures containing the respective PDE isozyme, buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the mixture at 37°C for a defined period.

-

Terminate the reaction by boiling.

-

Add snake venom to the mixture and incubate to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Add a slurry of anion-exchange resin to bind the unreacted [³H]-cAMP.

-

Centrifuge the samples to pellet the resin.

-

Transfer the supernatant containing [³H]-adenosine to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki value using Lineweaver-Burk plot analysis.

In Vivo Murine Model of Asthma

This protocol describes the induction of an allergic asthma phenotype in mice and the subsequent evaluation of this compound's therapeutic effects.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Equipment for intraperitoneal injection and aerosol challenge

-

Whole-body plethysmograph for airway hyperresponsiveness measurement

-

Reagents for bronchoalveolar lavage (BAL) and cell counting

-

ELISA kits for cytokine measurement

Procedure: Sensitization:

-

On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide. Challenge:

-

From day 21 to day 23, challenge the sensitized mice with an aerosolized solution of OVA in PBS for 30 minutes each day. Treatment:

-

Administer this compound (e.g., 1, 3, or 10 µmol/kg, i.p.) or vehicle control 1 hour before each OVA challenge. Assessment (24 hours after the last challenge):

-

Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL):

-

Euthanize the mice and cannulate the trachea.

-

Lavage the lungs with a fixed volume of PBS.

-

Collect the BAL fluid (BALF).

-

-

Cell Analysis:

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential staining solution (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

-

-

Cytokine Analysis:

-

Use the supernatant from the centrifuged BALF.

-

Measure the concentrations of IL-2, IL-4, IL-5, IFN-γ, and TNF-α using specific ELISA kits according to the manufacturer's instructions.

-

In Vitro Platelet Aggregation Assay

This protocol details the evaluation of the antiplatelet effects of this compound.

Materials:

-

Human platelet-rich plasma (PRP)

-

Platelet agonists (e.g., arachidonic acid, collagen, PAF)

-

This compound

-

Aggregometer

-

Saline solution

Procedure:

-

Prepare PRP from fresh human blood anticoagulated with sodium citrate.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding a platelet agonist.

-

Record the change in light transmission through the PRP suspension over time using the aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.

-

Calculate the percentage of aggregation and the inhibition of aggregation by this compound compared to the control.

Experimental Workflow

The following diagram illustrates the logical flow of experiments to evaluate the anti-asthmatic potential of this compound.

Conclusion

This compound presents a promising profile as a dual PDE3/PDE4 inhibitor. This mechanism of action translates into significant bronchodilatory and anti-inflammatory effects, as demonstrated in preclinical models of asthma. Furthermore, its antiplatelet activity suggests a broader therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of QMTA as a novel therapeutic agent for respiratory and potentially cardiovascular diseases. Future studies should focus on elucidating the detailed molecular interactions with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analytical Method for 3-O-Methylquercetin Tetraacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methylquercetin tetraacetate is a derivative of quercetin, a flavonoid known for its potential therapeutic properties. Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and pharmaceutical development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust and suitable for routine analysis.

Experimental Protocols

Apparatus and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids and their derivatives.

-

Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

-

Analytical Balance: For accurate weighing of standards and samples.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters: 0.45 µm pore size, compatible with the solvents used.

-

Ultrasonic bath: For degassing solvents and dissolving samples.

Reagents and Materials

-

This compound reference standard: Purity ≥95%.

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: HPLC grade or ultrapure water.

-

Formic acid (HCOOH) or Acetic acid (CH₃COOH): Analytical grade, to acidify the mobile phase.

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix well. Degas using an ultrasonic bath for 15-20 minutes.

-

Mobile Phase B: Acetonitrile. Degas using an ultrasonic bath for 15-20 minutes.

-

-

Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-100 µg/mL. These will be used to construct the calibration curve.

-

-

Sample Preparation:

-

The sample preparation will depend on the matrix. For a pure compound or a simple mixture, dissolve a known quantity of the sample in methanol to achieve a concentration within the calibration range.

-

For complex matrices, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering substances.

-

Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

-

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm and 340 nm (Diode Array Detector) |

| Injection Volume | 10 µL |

Data Analysis

-

Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

-

Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample is then determined from the calibration curve using the peak area obtained from the sample chromatogram.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% (for n=6 injections) |

Table 2: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.3 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Mandatory Visualization

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While a specific signaling pathway for this compound is not extensively documented in the provided search results, its parent compound, quercetin, is known to modulate various cellular signaling pathways. The following diagram illustrates a generalized pathway that quercetin and its derivatives might influence, based on known activities of flavonoids.

Caption: Potential mechanism of action for this compound.

Application Notes and Protocols: 3-O-Methylquercetin Tetraacetate as a Tool Compound for Modulating Kinase Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methylquercetin tetraacetate (QMTA) is a synthetic derivative of 3-O-methylquercetin (3-MQ), a naturally occurring flavonoid. While not a direct kinase inhibitor, QMTA serves as a valuable tool compound for investigating kinase signaling pathways through its potent inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4. By inhibiting these enzymes, QMTA elevates intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulate the activity of downstream kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This modulation can influence a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. These application notes provide an overview of QMTA, its mechanism of action, and protocols for its use in cell-based assays.

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of phosphodiesterases, enzymes responsible for the degradation of cyclic nucleotides. QMTA has been shown to be a more potent inhibitor of PDE3 and PDE4 compared to its parent compound, 3-O-methylquercetin.[1] Inhibition of these PDEs leads to an accumulation of intracellular cAMP and cGMP. These second messengers then activate downstream protein kinases, PKA and PKG, which phosphorylate a multitude of substrate proteins, thereby regulating various signaling cascades, including the MAPK and NF-κB pathways.[2] The tetra-acetylated form of 3-O-methylquercetin enhances its cell permeability, making it a suitable tool for cell-based assays.

Data Presentation

Table 1: Inhibitory Activity of this compound (QMTA)

| Target | Assay Type | Value | Reference |

| PDE3 | Competitive Inhibition | Ki = 0.9 ± 0.3 µM | [1] |

| PDE4 | Competitive Inhibition | Ki = 3.9 ± 0.5 µM | [1] |

Table 2: Inhibitory Activity of 3-O-Methylquercetin (3-MQ)

| Target | IC50 Value | Reference |

| cAMP-phosphodiesterase | 13.8 µM | [3] |

| cGMP-phosphodiesterase | 14.3 µM | [3] |

| β-secretase | 6.5 µM | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Solubility: this compound is soluble in organic solvents such as DMSO, chloroform, and ethyl acetate.[4]

-

Stock Solution Preparation:

-

To prepare a 10 mM stock solution, dissolve 4.84 mg of QMTA (Molecular Weight: 484.4 g/mol ) in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year.[5]

-

Protocol 2: In Vitro Phosphodiesterase (PDE) Activity Assay

This protocol is a general guideline for a colorimetric PDE assay and should be optimized for the specific PDE isozyme being tested.

Materials:

-

Purified PDE enzyme (e.g., PDE3A, PDE4B)

-

cAMP or cGMP substrate

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

-

This compound (QMTA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of QMTA in assay buffer.

-

In a 96-well plate, add 20 µL of the QMTA dilutions or vehicle control (DMSO) to the appropriate wells.

-

Add 20 µL of diluted PDE enzyme to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of cAMP or cGMP substrate. The final concentration of the substrate should be at or below the Km value for the respective enzyme.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the PDE reaction and initiate the detection reaction by adding 50 µL of a solution containing 5'-nucleotidase. This enzyme will convert the 5'-AMP or 5'-GMP product of the PDE reaction into adenosine or guanosine and free phosphate.

-

Incubate for 15-20 minutes at 37°C.

-

Add 50 µL of the phosphate detection reagent to each well.

-

Incubate for 15-30 minutes at room temperature to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green-based assays).

-

Calculate the percent inhibition for each concentration of QMTA and determine the IC50 value.

Protocol 3: Measurement of Intracellular cAMP Levels using ELISA

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

QMTA

-

Cell lysis buffer

-

cAMP ELISA kit

-

96-well plate for cell culture

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Allow cells to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of QMTA or vehicle control.

-

Incubate for the desired time period (e.g., 30 minutes to 4 hours).

-

(Optional) After the incubation with QMTA, you may add a stimulus (e.g., forskolin) to induce cAMP production.

-

Aspirate the medium and wash the cells once with cold PBS.

-

Add cell lysis buffer provided in the cAMP ELISA kit to each well.

-

Incubate on ice for 10-20 minutes with gentle shaking.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Perform the cAMP ELISA on the supernatants according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Quantify the cAMP concentration based on the standard curve and normalize to the total protein concentration of each sample.

Protocol 4: Western Blot Analysis of MAPK and NF-κB Pathway Activation

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

QMTA

-

Stimulus (e.g., LPS, TNF-α)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with QMTA and/or a stimulus as described in Protocol 3.

-

After treatment, wash cells with cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a valuable chemical probe for studying cellular signaling pathways that are regulated by cyclic nucleotides. Its ability to potently inhibit PDE3 and PDE4 allows for the targeted elevation of intracellular cAMP and cGMP, thereby influencing the activity of downstream kinase cascades. The protocols provided herein offer a framework for utilizing QMTA to investigate its effects on PDE activity, intracellular second messenger levels, and the activation state of key signaling pathways such as MAPK and NF-κB. Researchers can adapt these methods to their specific experimental systems to further elucidate the role of cyclic nucleotide signaling in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: 3-O-Methylquercetin Tetraacetate in DMSO Solution

This technical support center provides guidance on the stability and handling of 3-O-Methylquercetin tetraacetate solutions in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For laboratory and research purposes, DMSO is a common and effective solvent for dissolving this compound and related flavonoid compounds.[1] It offers good solubility for many organic molecules.[1] While other organic solvents like ethanol and dimethyl formamide (DMF) can also be used, DMSO is often preferred for preparing concentrated stock solutions.[1]

Q2: How should I prepare a stock solution of this compound in DMSO?

To ensure the best results and maximize stability, follow this general procedure:

-

Use High-Quality DMSO: Start with anhydrous, high-purity DMSO. Moisture in DMSO can contribute to compound degradation over time.[2][3][4]

-

Weigh the Compound Accurately: Weigh the desired amount of this compound powder in a clean, dry vial.

-

Add DMSO: Add the calculated volume of DMSO to achieve the target concentration.

-

Ensure Complete Dissolution: Vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

-

Storage: Store the stock solution appropriately, as detailed in the following questions.

Q3: What are the recommended storage conditions for this compound in DMSO?

Q4: What is the expected stability of this compound in DMSO at room temperature?

Storing flavonoid solutions at room temperature is generally not recommended for extended periods. While many compounds are stable in DMSO for several weeks at 40°C in accelerated studies, the stability of a specific compound can vary.[2][4] Factors like exposure to light and oxygen can accelerate degradation. For optimal results, it is best to minimize the time that DMSO stock solutions are kept at room temperature.

Q5: What factors can affect the stability of this compound in DMSO?

Several factors can influence the stability of compounds in DMSO solutions:

-

Water Content: The presence of water in DMSO can promote hydrolysis or other degradation pathways for susceptible compounds.[2][3][4] Using anhydrous DMSO is crucial.

-

Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[6][7]

-

Light: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds. Storing solutions in amber vials or in the dark is advisable.

-

Oxygen: Dissolved oxygen can lead to oxidation of susceptible functional groups.[2][3][4] While often not a major issue for routine handling, for highly sensitive compounds, purging the vial with an inert gas like nitrogen or argon before sealing can improve stability.

-

pH: Although DMSO is aprotic, any aqueous contamination can introduce pH effects that may influence the stability of pH-sensitive compounds. Quercetin, a related compound, shows pH-dependent stability in aqueous solutions.[8]

-

Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture from condensation and may cause some compounds to precipitate out of solution.[2][3] Aliquoting stock solutions helps to minimize this.

Q6: How can I assess the stability of my this compound solution?

The most reliable way to assess the stability of your compound in solution is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a standard method.[9][10] By analyzing the solution at different time points and comparing the peak area or height of the parent compound, you can quantify any degradation. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Troubleshooting Guides

Problem: A precipitate is observed in my DMSO stock solution, especially after thawing.

-

Possible Cause: The concentration of the compound may exceed its solubility limit at lower temperatures.

-

Troubleshooting Steps:

-

Gently warm the solution to room temperature or slightly above (e.g., 37°C) and vortex or sonicate to redissolve the precipitate.

-

If the precipitate persists, it may indicate that the initial concentration was too high. Consider preparing a new stock solution at a lower concentration.

-

Ensure that the DMSO used was anhydrous, as water can sometimes reduce the solubility of organic compounds.

-

Problem: I am observing inconsistent or unexpected results in my experiments.

-

Possible Cause: The compound may have degraded in the DMSO solution.

-

Troubleshooting Steps:

-

Prepare a fresh stock solution from the solid compound.

-

If possible, analyze the purity of the old stock solution using an analytical method like HPLC to check for degradation.

-

Review your storage procedures. Ensure solutions are stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles by using aliquots.

-

Problem: The DMSO stock solution has changed color.

-

Possible Cause: A color change can be an indicator of compound degradation or oxidation.

-

Troubleshooting Steps:

-

Discard the discolored solution.

-

Prepare a fresh stock solution.

-

When preparing the new solution, consider taking extra precautions to minimize degradation, such as using a fresh bottle of anhydrous DMSO and minimizing exposure to light and air. For highly sensitive compounds, purging the vial with an inert gas before sealing can be beneficial.

-

Quantitative Data for Related Compounds

| Compound | Solvent | Solubility | Recommended Storage of Solution |

| 3-O-Methylquercetin | DMSO | 63 mg/mL (199.2 mM)[5] | 1 year at -80°C, 1 month at -20°C[5] |

| Quercetin | DMSO | ~30 mg/mL[1][11] | For long-term storage, store as supplied at room temperature (as a solid) for at least two years.[1] Aqueous solutions are not recommended for storage for more than one day.[11] |

Experimental Protocols

Protocol: General Assessment of Compound Stability in DMSO by HPLC

This protocol outlines a general procedure to evaluate the stability of a compound in a DMSO solution over time.

1. Materials:

-

This compound

-

Anhydrous, HPLC-grade DMSO

-

HPLC system with a suitable detector (e.g., UV-Vis or MS)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid)

-

Autosampler vials

2. Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. This will serve as the baseline (T=0) measurement.

-

Storage Conditions: Aliquot the remaining stock solution into several vials. Store these vials under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C, protected from light, exposed to light).

-

Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

-

Sample Preparation and Analysis: Allow the aliquot to come to room temperature. Prepare a sample for HPLC analysis in the same manner as the initial analysis. Inject the sample and record the chromatogram using the same HPLC method.

-

Data Analysis:

-

Compare the peak area of the this compound peak at each time point to the peak area at T=0.

-

Calculate the percentage of the compound remaining at each time point.

-

Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

-

Visualizations

Caption: Workflow for preparing and storing DMSO stock solutions.

Caption: Decision tree for troubleshooting common issues.

Caption: Factors influencing compound stability in DMSO.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

preventing degradation of 3-O-Methylquercetin tetraacetate in experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methylquercetin tetraacetate. Our aim is to help you prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the acetyl group important?

This compound is a modified form of the natural flavonoid, 3-O-Methylquercetin. The addition of four acetyl groups generally enhances the compound's stability, solubility in organic solvents, and cell membrane permeability compared to its non-acetylated counterpart. This modification is designed to improve its handling in experimental settings and potentially enhance its biological activity.

Q2: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| In Solvent | -80°C | 1 year |

| Shipping | Blue Ice/Ambient |

Q3: What solvents are recommended for dissolving this compound?

Due to its acetylated nature, this compound exhibits good solubility in many organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is imperative to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1]

Q4: What are the primary factors that can cause the degradation of this compound during experiments?

Several factors can contribute to the degradation of this compound. These include:

-

pH: Alkaline conditions can promote the hydrolysis of the acetyl groups (deacetylation) and degradation of the flavonoid backbone. The degradation of the parent compound, quercetin, has been shown to increase with higher pH.

-

Temperature: Elevated temperatures can accelerate both deacetylation and oxidative degradation.

-

Light: Exposure to light, particularly UV light, can induce photodegradation.

-

Presence of Oxidizing Agents: Oxidizing agents can lead to the breakdown of the flavonoid structure.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

-

Possible Cause 1: Degradation of the compound in the culture medium.

-

Solution: Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO) and add to the cell culture medium immediately before the experiment. Minimize the exposure of the stock solution and the final working solution to light and elevated temperatures. Consider conducting a time-course experiment to assess the stability of the compound in your specific cell culture medium over the duration of your assay.

-

-

Possible Cause 2: Deacetylation by cellular enzymes.

-

Solution: Be aware that intracellular esterases can cleave the acetyl groups, converting this compound back to 3-O-Methylquercetin. This is not necessarily a problem, as the non-acetylated form is also biologically active. However, if your hypothesis relies specifically on the acetylated form, this cellular metabolism should be taken into account when interpreting the results.

-

-

Possible Cause 3: Low intracellular concentration.

-

Solution: While acetylation improves membrane permeability, the efficiency of cellular uptake can vary between cell lines.[2] You may need to optimize the concentration and incubation time.

-

Issue 2: Precipitate formation when adding the compound to aqueous buffers or cell culture media.

-

Possible Cause 1: Poor solubility in aqueous solutions.

-

Solution: Although more soluble than its non-acetylated parent, this compound has limited solubility in aqueous solutions. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer or medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity and precipitation of the compound. Prepare a highly concentrated stock solution in the organic solvent and then dilute it into your aqueous solution with vigorous mixing.

-

-

Possible Cause 2: Interaction with components in the medium.

-

Solution: Some components of complex media, such as proteins, may interact with the compound and cause it to precipitate. If this is suspected, try using a simpler, serum-free medium for the initial treatment, if your experimental design allows.

-

Issue 3: Suspected degradation of the compound during storage.

-

Possible Cause 1: Improper storage conditions.

-

Solution: Strictly adhere to the recommended storage conditions.[3] For solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

-

-

Possible Cause 2: Hydrolysis of the acetyl groups.

-

Solution: If you suspect that the compound has degraded, you can analyze it using techniques like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products or the parent compound, 3-O-Methylquercetin.

-

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Under sterile conditions, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in amber or light-blocking microtubes.

-

Store the aliquots at -80°C for up to one year.

Protocol 2: Preparation of Working Solution for Cell Culture

-

Thaw a single-use aliquot of the stock solution at room temperature.

-

Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration. Ensure rapid and thorough mixing to prevent precipitation.

-

The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-related effects on the cells.

-

Use the working solution immediately after preparation.

Visualizations

References

Technical Support Center: HPLC Analysis of 3-O-Methylquercetin Tetraacetate